Methylamine hydrochloride

Catalog No.
S599505
CAS No.
593-51-1
M.F
CH5N.ClH
CH6ClN
M. Wt
67.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylamine hydrochloride

CAS Number

593-51-1

Product Name

Methylamine hydrochloride

IUPAC Name

methanamine;hydrochloride

Molecular Formula

CH5N.ClH
CH6ClN

Molecular Weight

67.52 g/mol

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H

InChI Key

NQMRYBIKMRVZLB-UHFFFAOYSA-N

SMILES

CN.Cl

Synonyms

aminomethane, methylamine, methylamine bisulfite, methylamine hydride, methylamine hydrobromide, methylamine hydrochloride, methylamine hydrochloride, 14C-labeled, methylamine hydrofluoride, methylamine hydrogen cyanide, methylamine hydroiodide, methylamine ion (1-), methylamine nitrate, methylamine perchlorate, methylamine sulfate (1:1), methylamine sulfate (2:1), methylamine, 13C-labeled, methylamine, 14C-labeled, methylamine, 15N-labeled, methylamine, cesium salt, methylamine, monopotassium salt, methylamine, monosodium salt, methylammonium, methylammonium ion, monomethylamine, monomethylammonium ion

Canonical SMILES

CN.Cl

Gas Sensing: Methylamine and Hydrogen Chloride Detection

Specific Scientific Field:

    Analytical Chemistry: and

Summary of the Application:
Experimental Procedures and Technical Details:

    Ionic Liquid Solvent: The room temperature ionic liquid (RTIL) is used as a solvent.

    Cyclic Voltammetry (CV): The electrochemical behavior of both gases (MA and HCl) is examined using cyclic voltammetry on Pt SPEs.

    Calibration Graphs: The analytical utility is studied to understand the behavior of these highly toxic gases at low concentrations on SPEs. Calibration graphs are obtained from .

Results and Outcomes:

Mephtetramine Synthesis via Mannich Reaction

Specific Scientific Field:
Summary of the Application:
Experimental Procedures and Technical Details:
Results and Outcomes:

Methylamine hydrochloride is a chemical compound with the formula CH₃NH₃Cl. It is a colorless, crystalline solid that is highly soluble in water. This compound is the hydrochloride salt of methylamine, an aliphatic amine that is widely used in organic synthesis and various industrial applications. Methylamine itself is a simple amine derived from ammonia, where one hydrogen atom is replaced by a methyl group. Methylamine hydrochloride can be produced through various methods, including the reaction of formaldehyde with ammonium chloride.

Methylamine hydrochloride is a corrosive and toxic compound. Here are some safety concerns to consider:

  • Toxicity: Exposure to methylamine hydrochloride can cause irritation and burns to the skin, eyes, and respiratory system. Ingestion can be fatal [].
  • Flammability: Not flammable but may decompose upon heating, releasing toxic fumes [].
  • Reactivity: Reacts with strong bases and oxidizing agents [].
Due to its properties as a nucleophile and weak base. Notable reactions include:

  • Formation of Methyl Isocyanate: Methylamine reacts with phosgene to produce methyl isocyanate, an important intermediate in organic synthesis.
  • Nucleophilic Substitution: It can react with alkyl halides to form N-alkylated derivatives, which are useful in pharmaceuticals.
  • Deprotonation: When treated with strong bases such as sodium hydroxide, methylamine hydrochloride can be converted back to methylamine:
    CH3NH3Cl+NaOHCH3NH2+NaCl+H2O\text{CH}_3\text{NH}_3\text{Cl}+\text{NaOH}\rightarrow \text{CH}_3\text{NH}_2+\text{NaCl}+\text{H}_2\text{O}

These reactions highlight its versatility as a building block in synthetic chemistry.

Methylamine and its derivatives are involved in biological processes. It is produced during the degradation of amino acids and plays a role in methanogenesis, where it serves as a substrate for methanogenic microorganisms. Additionally, methylamine has been identified as a product of arginine demethylation, which is catalyzed by specific enzymes such as PADI4 (peptidylarginine deiminase type 4) .

Methylamine hydrochloride can be synthesized through several methods:

  • Reaction of Formaldehyde with Ammonium Chloride: This method involves heating formaldehyde (as formalin) with ammonium chloride at approximately 100°C:
    NH4Cl+CH2OCH3NH3Cl+H2O\text{NH}_4\text{Cl}+\text{CH}_2\text{O}\rightarrow \text{CH}_3\text{NH}_3\text{Cl}+\text{H}_2\text{O}
  • Hydrolysis of Methyl Isocyanate: Historically, methylamine was first synthesized by hydrolyzing methyl isocyanate.
  • Reduction of Nitromethane: Another laboratory method includes reducing nitromethane using zinc and hydrochloric acid.

These methods showcase the compound's accessibility for both industrial and laboratory applications.

Methylamine hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: It serves as a precursor for the synthesis of drugs such as ephedrine and theophylline.
  • Agriculture: The compound is used in the production of pesticides like carbofuran and carbaryl.
  • Chemical Manufacturing: It acts as a building block for surfactants, solvents (e.g., N-methylformamide), and photographic developers.

These applications underline its significance in both industrial chemistry and biochemistry.

Research has indicated that methylamine hydrochloride interacts with various biological systems. For instance, it can form complexes with peptide hormones during hydrolysis processes . Additionally, studies have explored its role in metabolic pathways involving amino acids and its potential effects on microbial communities in anaerobic environments .

Methylamine hydrochloride shares similarities with other amine salts but retains unique characteristics. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Dimethylamine Hydrochloride(CH₃)₂NH·HClA derivative with two methyl groups; used in similar applications but more sterically hindered.
Trimethylamine Hydrochloride(CH₃)₃N·HClContains three methyl groups; exhibits different reactivity due to steric effects.
Ethylamine HydrochlorideC₂H₅NH₃ClSimilar structure but contains an ethyl group instead; used in different chemical syntheses.
Benzylamine HydrochlorideC₆H₅CH₂NH₃ClAn aromatic amine; differs significantly in reactivity due to the presence of the benzene ring.

Methylamine hydrochloride's unique properties stem from its simple structure, making it an effective nucleophile and versatile reagent in organic synthesis compared to these similar compounds.

Physical Description

Deliquescent solid; [Merck Index] White crystals with an amine-like odor; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

67.0188769 g/mol

Monoisotopic Mass

67.0188769 g/mol

Heavy Atom Count

3

UNII

M439EX322K

Related CAS

74-89-5 (Parent)

Vapor Pressure

0.00101 [mmHg]

Wikipedia

Methylammonium_chloride

Dates

Modify: 2023-08-15

Explore Compound Types